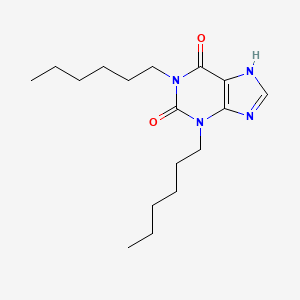
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one is a complex organic compound with a unique structure that includes a dioxane ring and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one typically involves the formation of the dioxane ring followed by the attachment of the aliphatic chain. One common method involves the reaction of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with appropriate aliphatic precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one involves its interaction with specific molecular targets and pathways. The dioxane ring and aliphatic chain allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the long aliphatic chain.
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine: This compound also contains a dioxane ring but has different functional groups attached.
Uniqueness
1-(2,5,5-Trimethyl-1,3-dioxan-2-YL)pentadecan-4-one is unique due to its combination of a dioxane ring and a long aliphatic chain, which gives it distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both structural features are required.
Eigenschaften
CAS-Nummer |
109532-00-5 |
|---|---|
Molekularformel |
C22H42O3 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
1-(2,5,5-trimethyl-1,3-dioxan-2-yl)pentadecan-4-one |
InChI |
InChI=1S/C22H42O3/c1-5-6-7-8-9-10-11-12-13-15-20(23)16-14-17-22(4)24-18-21(2,3)19-25-22/h5-19H2,1-4H3 |
InChI-Schlüssel |
NKTYKZNZPSHZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)CCCC1(OCC(CO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)
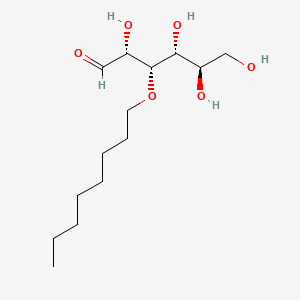
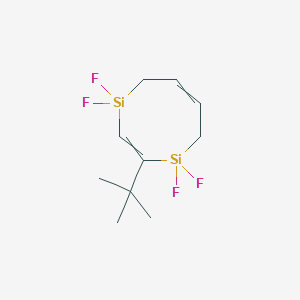
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
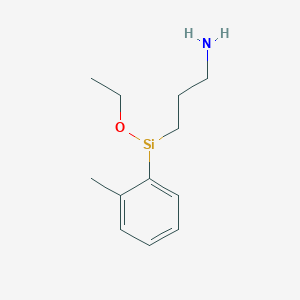
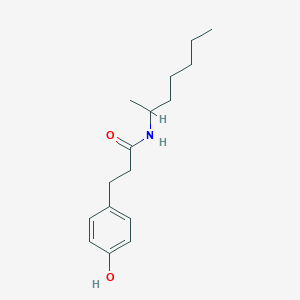


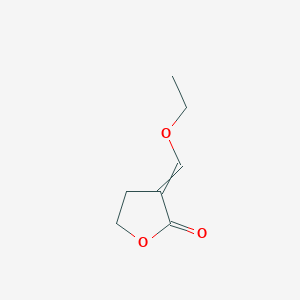
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
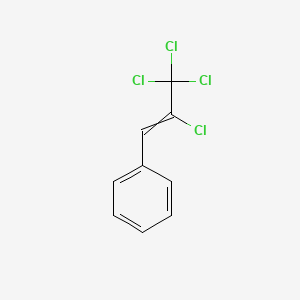
![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
